molecular formula C6H5BN2O2 B3288216 (3-Cyanopyridin-2-yl)boronic acid CAS No. 851199-86-5

(3-Cyanopyridin-2-yl)boronic acid

Cat. No.: B3288216
CAS No.: 851199-86-5
M. Wt: 147.93 g/mol
InChI Key: ZXAQFSKZTTWNOG-UHFFFAOYSA-N
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Description

(3-Cyanopyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring with a cyano substituent at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyanopyridin-2-yl)boronic acid can be achieved through several methods:

    Halogen-Metal Exchange and Borylation:

    Metal-Hydrogen Exchange via Directed Ortho-Metallation: This approach uses a metal to replace a hydrogen atom on the pyridine ring, which is then followed by borylation.

    Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.

    Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.

    [4+2] Cycloadditions: This approach involves cycloaddition reactions to introduce the boronic acid group.

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. The palladium-catalyzed cross-coupling method is particularly favored due to its efficiency and versatility.

Chemical Reactions Analysis

Types of Reactions

(3-Cyanopyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.

    Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds.

    Petasis Reaction: This multicomponent reaction involves the boronic acid, an amine, and an aldehyde to form substituted amines.

    Liebeskind-Srogl Coupling: This reaction couples the boronic acid with thioesters to form ketones

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura and other coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, often used to facilitate the reactions.

    Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and toluene.

Major Products

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(3-Cyanopyridin-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a reversible covalent inhibitor in enzyme studies.

    Medicine: Explored for its role in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: Utilized in the production of advanced materials and agrochemicals .

Mechanism of Action

The mechanism of action of (3-Cyanopyridin-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a metal catalyst (e.g., palladium) to form the desired product. The boronic acid group acts as a mild electrophile, facilitating the formation of new bonds through nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyanopyridin-2-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the pyridine ring. This combination imparts distinct electronic properties, making it particularly useful in specific cross-coupling reactions and as a versatile building block in organic synthesis.

Properties

IUPAC Name

(3-cyanopyridin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAQFSKZTTWNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=N1)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694445
Record name (3-Cyanopyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851199-86-5
Record name (3-Cyanopyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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